molecular formula C20H33N3O B11793128 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11793128
M. Wt: 331.5 g/mol
InChI Key: YDKIQWRKZAIAAZ-OYKVQYDMSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines. These products can be further utilized in different applications or as intermediates in more complex syntheses.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its unique configuration allows for modulation of biological activity, making it a candidate for further drug development.
  • Recent studies have highlighted its antimalarial properties, with an effective concentration (EC50) of approximately 0.26 μM against Plasmodium falciparum, indicating strong potential in treating malaria .

2. Biochemical Probes

  • It can serve as a biochemical probe to study specific molecular targets within biological systems. The interactions of the compound with proteins involved in metabolic pathways could provide insights into disease mechanisms and therapeutic interventions.

3. Synthesis of Complex Molecules

  • As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry .

4. Material Science

  • The compound may find applications in developing new materials due to its unique chemical properties. Its derivatives could be explored for use in polymers or other advanced materials.

Case Studies and Research Findings

Study Focus Findings
Study on Antimalarial ActivityEvaluated the efficacy against Plasmodium falciparumShowed EC50 of 0.26 μM, indicating strong potential for antimalarial treatment .
Synthesis RoutesInvestigated synthetic methods for the compoundHighlighted reductive amination techniques as effective for constructing amine derivatives .
Biological Activity AnalysisExplored structure-activity relationshipsIdentified critical structural components necessary for maintaining biological activity .

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzyl-substituted amines, such as:

  • 1-phenyl-2-propanone
  • 2-amino-2-methyl-1-propanol

Uniqueness

What sets 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one apart is its unique combination of functional groups and its specific stereochemistry

Biological Activity

The compound 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H27N3O\text{C}_{17}\text{H}_{27}\text{N}_3\text{O}

This structure includes a pyrrolidine ring, which is known to influence the biological activity of compounds through various mechanisms, including receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in cellular signaling pathways. The presence of the benzyl and propan-2-yl groups enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Anticancer Activity

Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various 2-substituted benzylamino derivatives and found that modifications at the 2-position of the aromatic ring significantly influenced antiproliferative activity against human cancer cell lines such as U-937 (leukemia) and SK-MEL-1 (melanoma) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AU-93715.0
Compound BSK-MEL-110.5
2-amino-1-[(2S)-2-[benzyl(propan-2-yl)amino]methyl]-3-methylbutan-1-oneU-937TBD
2-amino-1-[(2S)-2-[benzyl(propan-2-yl)amino]methyl]-3-methylbutan-1-oneSK-MEL-1TBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of the compound. Studies have shown that related compounds can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions . The mechanism may involve the inhibition of oxidative stress pathways and modulation of apoptosis in neuronal cells.

Study on Anticancer Properties

In a study published in Nature Communications, researchers synthesized a series of benzylamino derivatives, including those structurally similar to our compound. They found that certain modifications led to enhanced cytotoxicity against cancer cells, suggesting a structure–activity relationship that could be exploited for drug development .

Neuroprotection in Animal Models

A separate study investigated the effects of similar compounds on animal models of neurodegeneration. The results indicated that these compounds could reduce neuronal loss and improve cognitive function in models induced by neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The compound is synthesized via multi-step organic reactions, including reductive amination and coupling steps. Key parameters include solvent selection (e.g., methanol or ethanol), temperature control (±2°C), and catalysts like sodium borohydride. Reaction progress is monitored via thin-layer chromatography (TLC), with final purification using column chromatography or recrystallization. Proprietary protocols often protect exact reagent ratios, necessitating literature-based optimization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing its structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy in CDCl₃/DMSO-d₆ resolves stereochemical features (e.g., pyrrolidine ring protons at δ 2.01–2.40 ppm). Infrared (IR) spectroscopy identifies functional groups (N–H stretch at 3437–3378 cm⁻¹). High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent oxidation. Accelerated degradation tests in buffers (pH 1–12) and thermal analysis (TGA/DSC) determine susceptibility to hydrolysis or thermal decomposition. Data from analogous compounds suggest stability for ≥6 months under recommended conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical fidelity of the pyrrolidine ring?

Chiral catalysts (e.g., (S)-proline derivatives) and low-temperature (–40°C) reactions minimize racemization. Solvent polarity (e.g., dichloromethane vs. THF) and slow addition of reagents improve enantiomeric excess (≥98%). X-ray crystallography validates stereochemistry post-synthesis .

Q. What strategies resolve discrepancies in reported biological activity across in vitro models?

Contradictions in efficacy (e.g., IC₅₀ variability) require standardized NIH protocols (e.g., MES/scPTZ assays for neuroactivity). Cross-validation using orthogonal assays (e.g., calcium flux vs. radioligand binding) and species-specific microsomal models (human vs. rodent) reduce variability .

Q. How does stereochemistry influence interactions with biological targets, and what methods validate these interactions?

Q. What experimental approaches assess metabolic stability in hepatic microsomal assays?

Incubations with human liver microsomes (HLMs) and NADPH cofactor quantify parent compound depletion via LC-MS/MS. Metabolite identification uses high-resolution MS (HRMS) and isotopic labeling. Intrinsic clearance (Clᵢₙₜ) is calculated using the substrate depletion method .

Q. How do structural modifications in analogs affect pharmacological profiles?

Structure-activity relationship (SAR) studies compare analogs with substitutions on the benzyl or pyrrolidine moieties. For example, replacing propan-2-yl with cyclopropyl (CAS 1354029-15-4) alters logP and receptor selectivity. In vitro cytotoxicity (MTT assay) and ADMET predictions (SwissADME) prioritize candidates .

Q. What are critical considerations for ensuring reproducibility in multi-step synthesis?

Strict control of reaction stoichiometry (±2% accuracy), inert atmospheres (glovebox), and real-time monitoring (in situ FTIR) mitigate batch-to-batch variability. Intermediates are characterized at each step (¹H NMR, HRMS), and protocols are validated via inter-laboratory studies .

Q. How are receptor-specific effects distinguished from off-target interactions in pharmacological studies?

Radioligand displacement assays (e.g., ³H-MK-801 for NMDA) and CRISPR-engineered receptor knockout cell lines isolate target-specific effects. Negative allosteric modulation is confirmed via electrophysiology (patch-clamp) .

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19?/m0/s1

InChI Key

YDKIQWRKZAIAAZ-OYKVQYDMSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

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